METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a methoxybenzoyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[(2-METHOXYBENZOYL)AMINO]-3-PHENYLACRYLATE: Similar structure but with an acrylate group instead of a thiophene ring.
METHYL 2-[(2-METHOXYBENZOYL)AMINO]-3-(3-NITROPHENYL)ACRYLATE: Contains a nitrophenyl group instead of a phenyl group.
Uniqueness
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, methoxybenzoyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H17NO4S |
---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)18(22)21-19-16(20(23)25-2)12-17(26-19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,21,22) |
InChI Key |
GTLFWQCDZCWDKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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